2-Amino-2-(6-bromopyridin-3-YL)acetic acid
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Overview
Description
2-Amino-2-(6-bromopyridin-3-yl)acetic acid is a chemical compound with the molecular formula C7H7BrN2O2. This compound is characterized by the presence of an amino group, a bromopyridine moiety, and an acetic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromopyridine-3-carboxylic acid with ammonia to introduce the amino group, followed by the addition of acetic acid under controlled conditions .
Industrial Production Methods
Industrial production of 2-Amino-2-(6-bromopyridin-3-yl)acetic acid may involve large-scale bromination and subsequent functional group transformations. The process is optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(6-bromopyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-Amino-2-(6-bromopyridin-3-yl)acetic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(6-bromopyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The amino and bromopyridine groups allow it to bind to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-bromopyridine
- 2-(6-Bromopyridin-2-yl)acetic acid
- 2-(2-Amino-6-bromopyridin-3-yl)acetic acid
Uniqueness
2-Amino-2-(6-bromopyridin-3-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1246609-14-2 |
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Molecular Formula |
C7H7BrN2O2 |
Molecular Weight |
231.05 g/mol |
IUPAC Name |
2-amino-2-(6-bromopyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-2-1-4(3-10-5)6(9)7(11)12/h1-3,6H,9H2,(H,11,12) |
InChI Key |
QQSFWGYHRNMALM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(C(=O)O)N)Br |
Origin of Product |
United States |
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